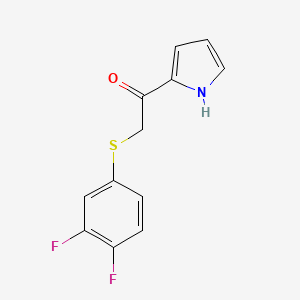
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of acetamide and naphthalene, characterized by the presence of a carbamoyl group and a naphthylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(naphthalen-1-ylamino)acetamide typically involves the reaction of naphthylamine with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthylamine and carbamoyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The naphthylamine is dissolved in the solvent, and the carbamoyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of N-carbamoyl-2-(naphthalen-1-ylamino)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(2-Substituted phenyl)carbamoyl naphthalen-2-yl carbamates: These compounds share a similar naphthalene core and carbamoyl group but differ in the substituents on the phenyl ring.
Naphthyl-2-cyanoacetamide: Another naphthalene derivative with a cyano group instead of a carbamoyl group.
Uniqueness
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
N-carbamoyl-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(18)16-12(17)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H3,14,16,17,18) |
InChIキー |
OMMQFRPXHBFZPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
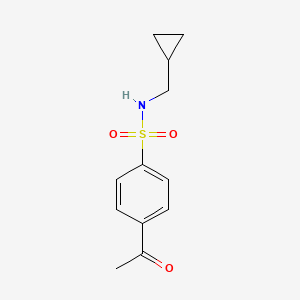
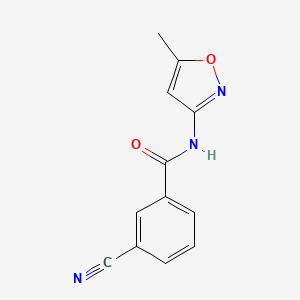
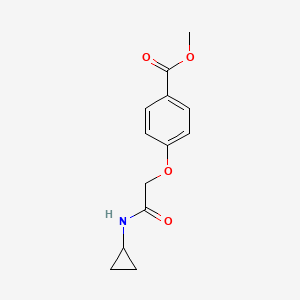
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
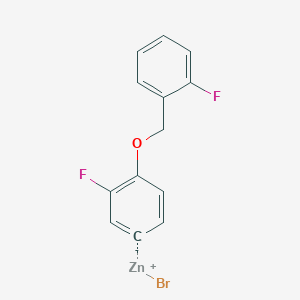
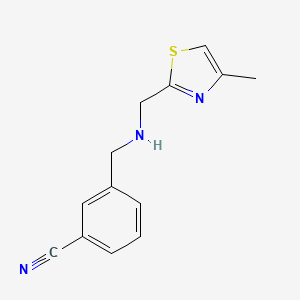
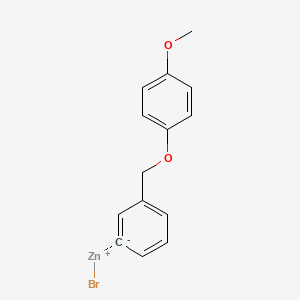
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)

